![molecular formula C17H22ClNO2S B6270277 [(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride CAS No. 2418678-08-5](/img/no-structure.png)
[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride
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Overview
Description
The compound contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . The compound also contains a methoxy group and a thiophene ring, which may contribute to its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a methoxy group, a thiophene ring, and several methyl groups. The exact structure would depend on the positions of these groups on the benzofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzofuran ring, the methoxy group, and the thiophene ring. For example, the methoxy group might increase the compound’s solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride involves the reaction of two starting materials, 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde and 2-methylthiophene-3-carbaldehyde, followed by a reductive amination reaction with methylamine and subsequent hydrochloride salt formation.", "Starting Materials": [ "5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde", "2-methylthiophene-3-carbaldehyde", "methylamine", "hydrochloric acid", "sodium cyanoborohydride", "sodium hydroxide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Condensation reaction between 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde and 2-methylthiophene-3-carbaldehyde in the presence of sodium hydroxide and ethanol to form the corresponding imine.", "Step 2: Reduction of the imine with sodium cyanoborohydride in the presence of acetic acid and ethanol to form the amine intermediate.", "Step 3: Reductive amination of the amine intermediate with methylamine in the presence of hydrochloric acid and dichloromethane to form the target compound.", "Step 4: Formation of the hydrochloride salt of the target compound by treatment with hydrochloric acid in ethanol." ] } | |
CAS RN |
2418678-08-5 |
Molecular Formula |
C17H22ClNO2S |
Molecular Weight |
339.9 |
Purity |
80 |
Origin of Product |
United States |
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